Home > Products > Screening Compounds P100532 > 6-bromo-8-fluoro-3-nitroquinolin-4-ol
6-bromo-8-fluoro-3-nitroquinolin-4-ol - 2380053-98-3

6-bromo-8-fluoro-3-nitroquinolin-4-ol

Catalog Number: EVT-2499587
CAS Number: 2380053-98-3
Molecular Formula: C9H4BrFN2O3
Molecular Weight: 287.044
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,9-Dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one

Compound Description: This compound was synthesized through a three-component iodine-catalyzed reaction. It exhibited significant anti-lipid peroxidation activity. []

Relevance: This compound is structurally related to 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one because they both share the quinolin-4-one core structure. The difference lies in the additional fused oxazolopyrano ring system and methyl substituents in 2,9-dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one. []

4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one

Compound Description: This compound is a c-Met inhibitor, and its lactic acid salt was investigated for its solid-state properties, specifically focusing on the non-hydrated crystalline form for oral administration. []

Relevance: This compound shares the core quinolin-2-one structure with 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one. The difference lies in the position of the carbonyl group on the quinoline ring and the presence of various substituents, including the 4-amino-5-fluoro moiety and the benzimidazole group, in 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one. []

α-Methylidene-γ-butyrolactones Bearing a Quinolin-4(1H)-one Moiety

Compound Description: These compounds were synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. The specific examples mentioned include compounds linked to a quinolin-4(1H)-one moiety through a piperazine or oxygen bridge. Notably, the oxygen-bridged derivatives exhibited both cytostatic and cytocidal effects. []

Relevance: These compounds are structurally related to 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one because they all contain the quinolin-4(1H)-one moiety as a core structural feature. The difference lies in the presence of the α-methylidene-γ-butyrolactone group and the specific linker connecting it to the quinolinone moiety in the α-methylidene-γ-butyrolactones. []

3-((6-Bromoquinolin-4-yl)amino)phenol

Compound Description: This compound is part of a 4-anilinoquinoline library screened for activity against dengue virus (DENV). It showed promising antiviral activity with an EC50 of 0.69 µM and limited toxicity. []

Relevance: 3-((6-Bromoquinolin-4-yl)amino)phenol is structurally related to 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one due to the shared 6-bromoquinolin-4-one core structure. The key difference is the presence of a phenol substituent attached to the amino group in 3-((6-Bromoquinolin-4-yl)amino)phenol. []

6-Bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine

Compound Description: Another compound from the 4-anilinoquinoline library, this compound also showed promising activity against DENV (EC50 = 0.63 µM) and low toxicity. []

Relevance: 6-Bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine shares the 6-bromoquinolin-4-amine core with 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one. The distinction lies in the 5-fluoro-1H-indazol-6-yl substituent on the amine group in 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine, compared to the 3-nitro-1H-quinolin-4-one structure of the main compound. []

6-((6-Bromoquinolin-4-yl)amino)isoindolin-1-one

Compound Description: This compound also demonstrated potent antiviral activity against DENV (EC50 = 0.68 µM) with low toxicity, making it a promising candidate for further development. []

Relevance: 6-((6-Bromoquinolin-4-yl)amino)isoindolin-1-one shares the 6-bromoquinolin-4-yl amino structural motif with 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one. The difference lies in the isoindolin-1-one substituent linked to the amino group in 6-((6-Bromoquinolin-4-yl)amino)isoindolin-1-one. []

4,4′,4′′-[4-Propyl-(1H)-pyrazole-1,3,5-triyl]-tris-phenol (PPT)

Compound Description: PPT is a selective estrogen receptor α (ERα) agonist. It was used in a study to investigate the role of ER subtypes in microvascular dilation and intracellular calcium responses in female rat mesenteric microvessels. []

Relevance: Although not a quinolinone derivative, PPT is included in this list because of its use in a study comparing the effects of different estrogen receptor agonists, including 17β-estradiol, which activates all ER subtypes. This research aimed to distinguish the roles of specific ER subtypes, providing insights into potential pharmacological targets for estrogen-mediated vasodilation. This is relevant to understanding potential biological activities of 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one if it exhibits estrogenic activity. []

Diarylpropionitrile (DPN)

Compound Description: DPN is a selective estrogen receptor β (ERβ) agonist. It was used alongside PPT and G1 to delineate the contributions of different ER subtypes to microvascular dilation. []

Relevance: Similar to PPT, DPN is included due to its use in the same study investigating ER subtype-specific vasodilation. The comparison of its effects with PPT and 17β-estradiol provides a framework for understanding the relative importance of different ER subtypes in vascular responses, which could be relevant for evaluating potential estrogenic activity of 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one. []

(±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro:3H-cyclopenta(c)quinolin-8-yl]-ethanon (G1)

Compound Description: G1 is a selective agonist for GPR30, also known as G protein-coupled estrogen receptor 1 (GPER). It was used in the same study as PPT and DPN to assess its contribution to estrogen-induced vasodilation. []

Relevance: Like PPT and DPN, G1 is relevant due to its inclusion in the study investigating ER subtype-specific vasodilatory effects. The comparison of the effects of G1 with those of ERα and ERβ agonists helps elucidate the role of GPR30 in estrogen-mediated vascular responses, which is relevant for assessing the potential estrogenic activity of 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one. []

Source and Classification

This compound can be sourced from various chemical suppliers, including BenchChem and EvitaChem, where it is often utilized as a building block for synthesizing more complex molecules. The molecular formula of 6-bromo-8-fluoro-3-nitroquinolin-4-ol is C9H5BrFN2O3C_9H_5BrFN_2O_3, with a molecular weight of approximately 274.05 g/mol. Its classification as a nitroquinoline derivative positions it within a group of compounds that exhibit significant pharmacological properties, particularly in the fields of anti-cancer and antimicrobial research.

Synthesis Analysis

The synthesis of 6-bromo-8-fluoro-3-nitroquinolin-4-ol typically involves several key steps:

  1. Chlorination: The process begins with the chlorination of quinoline derivatives to form 3-chloro-4-hydroxyquinoline.
  2. Bromination: This intermediate is then subjected to bromination using brominating agents, replacing the chlorine atom with a bromine atom.
  3. Nitration: Finally, the introduction of a nitro group is achieved through a nitration reaction using a mixture of nitric acid and sulfuric acid.

The reaction conditions require careful control over temperature and reagent concentrations to optimize yield and purity. For industrial applications, continuous flow reactors may be employed to enhance scalability and efficiency.

Molecular Structure Analysis

The molecular structure of 6-bromo-8-fluoro-3-nitroquinolin-4-ol consists of a quinoline ring system with three distinct substituents:

  • Bromine Atom: Positioned at the 6th carbon.
  • Fluorine Atom: Located at the 8th carbon.
  • Nitro Group: Attached at the 3rd carbon.

This specific arrangement contributes to its unique chemical properties and enhances its reactivity. The presence of these functional groups allows for potential interactions with various biological targets, making it suitable for drug development.

Structural Data

  • InChI Key: ZQHZYJZQFZKZJH-UHFFFAOYSA-N
  • Canonical SMILES: C1=C(C=C(C2=NC=C(C(=C21)F)N+[O-])Br)N)O
Chemical Reactions Analysis

6-Bromo-8-fluoro-3-nitroquinolin-4-ol can undergo several types of chemical reactions:

  1. Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
  2. Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
  3. Oxidation Reactions: The compound can also undergo oxidation reactions, leading to the formation of quinoline N-oxides.

Common reagents used in these reactions include sodium methoxide or potassium tert-butoxide for nucleophilic substitutions, while hydrogen peroxide or m-chloroperbenzoic acid may be used for oxidation.

Mechanism of Action

The mechanism of action for 6-bromo-8-fluoro-3-nitroquinolin-4-ol involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the bromine and fluorine atoms enhance binding affinity to target enzymes, potentially inhibiting their activity. This interaction is particularly relevant in cancer research, where such compounds may inhibit topoisomerases or other enzymes critical for DNA replication .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-8-fluoro-3-nitroquinolin-4-ol include:

These properties are crucial for determining the compound's behavior in various chemical reactions and biological systems.

Applications

6-Bromo-8-fluoro-3-nitroquinolin-4-ol has several notable applications:

  1. Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of various pharmaceutical agents due to its ability to introduce diverse substituents.
  2. Anticancer Research: Its structural features make it a candidate for developing inhibitors targeting specific enzymes involved in cancer cell proliferation.
  3. Material Science: The compound's unique properties may also find applications in developing new materials with desired chemical characteristics.

Properties

CAS Number

2380053-98-3

Product Name

6-bromo-8-fluoro-3-nitroquinolin-4-ol

IUPAC Name

6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one

Molecular Formula

C9H4BrFN2O3

Molecular Weight

287.044

InChI

InChI=1S/C9H4BrFN2O3/c10-4-1-5-8(6(11)2-4)12-3-7(9(5)14)13(15)16/h1-3H,(H,12,14)

InChI Key

VZCXZFIUAARHMP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)[N+](=O)[O-])F)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.